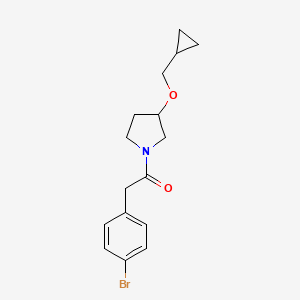
ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest due to its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is notable for its unique structural attributes, which combine elements of isoquinoline and pyrrole frameworks, enhancing its chemical reactivity and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity.
Formation of 3,4-dihydroisoquinoline: : This step involves the reduction of isoquinoline using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: : The 3,4-dihydroisoquinoline is then subjected to an acylation reaction with a suitable acyl chloride to form the 2-oxoacetyl derivative.
Pyrrole Ring Formation: : The intermediate is reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to form the pyrrole ring.
Final Esterification: : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with modifications to improve yield, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to handle large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings.
Reduction: : Reduction can occur at the keto group or the isoquinoline ring, depending on the reagents and conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products of these reactions vary depending on the conditions but may include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with saturated bonds.
Substituted products with halogen or hydroxyl groups on the aromatic rings.
科学的研究の応用
In Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules for research and development.
In Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural features.
In Medicine: Potential medical applications include the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
In Industry: Industrial applications may encompass the synthesis of advanced materials and catalysts for chemical processes.
作用機序
Mechanism: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, influencing biochemical pathways and cellular responses.
Molecular Targets and Pathways:Enzyme inhibition: : The compound can inhibit specific enzymes by mimicking natural substrates, blocking the active site.
Receptor modulation: : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds:
Ethyl 5-(2-oxo-2-phenylacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
3,4-Dihydroisoquinoline derivatives
Uniqueness: What sets ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate apart is its combined isoquinoline and pyrrole moieties, which confer enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple fields of research and industry.
特性
IUPAC Name |
ethyl 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-31-25(30)20-16(2)26-22(21(20)18-10-5-4-6-11-18)23(28)24(29)27-14-13-17-9-7-8-12-19(17)15-27/h4-12,26H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSLWWPQIKVRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2785901.png)
![2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID](/img/structure/B2785902.png)


![2-(1H-indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2785907.png)
![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2785909.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2785912.png)

![1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2785915.png)
![1-(4-fluorophenyl)-2-{[5-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2785916.png)


